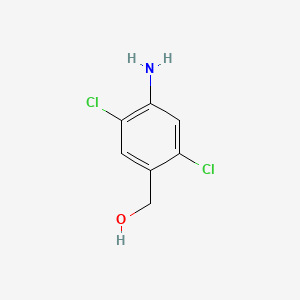
3,3-Difluoropiperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoropiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C5H12Cl2F2N2 It is a derivative of piperidine, a six-membered ring containing nitrogen The compound is characterized by the presence of two fluorine atoms at the 3-position and an amine group at the 4-position, along with two hydrochloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoropiperidin-4-amine dihydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available piperidine. The process includes steps such as protection of the amine group, selective fluorination, and subsequent deprotection and purification. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoropiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the nitrogen atom.
Hydrolysis: The dihydrochloride salt can be hydrolyzed to release the free base form of the compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation can produce nitroso or nitro compounds .
Scientific Research Applications
3,3-Difluoropiperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in medicinal chemistry for the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Difluoropiperidin-4-amine dihydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its molecular targets .
Comparison with Similar Compounds
3-Fluoropiperidin-4-amine: Contains only one fluorine atom, which may result in different chemical properties and reactivity.
4-Aminopiperidine: Lacks fluorine atoms, making it less hydrophobic and potentially less bioactive.
3,3-Difluoropyrrolidine: A smaller ring structure with similar fluorination, but different steric and electronic properties.
Uniqueness: 3,3-Difluoropiperidin-4-amine dihydrochloride is unique due to the presence of two fluorine atoms at the 3-position, which can significantly influence its chemical reactivity and biological activity. The dihydrochloride form enhances its stability and solubility, making it more suitable for various applications compared to its analogs.
Properties
Molecular Formula |
C5H12Cl2F2N2 |
|---|---|
Molecular Weight |
209.06 g/mol |
IUPAC Name |
3,3-difluoropiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C5H10F2N2.2ClH/c6-5(7)3-9-2-1-4(5)8;;/h4,9H,1-3,8H2;2*1H |
InChI Key |
GGDPBTVBODBALP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1N)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12453915.png)
![2-[(4-tert-butylphenyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B12453917.png)

![1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione](/img/structure/B12453927.png)
![((3aR,4R,6R,6aR)-6-(6-(3,4-Dimethoxyphenyl)-4-trifluoromethyl-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12453934.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12453957.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B12453964.png)
![5-[(4-chlorophenoxy)methyl]-N'-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B12453967.png)

![3,5-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B12453985.png)


